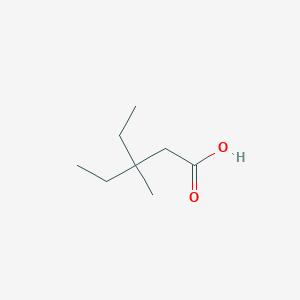
3-Ethyl-3-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3-methylpentanoic acid is an organic compound with the molecular formula C8H16O2 It is a carboxylic acid characterized by the presence of an ethyl and a methyl group attached to the third carbon of a pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-methylpentanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of ethylmagnesium bromide with the N-methylanilide of crotonic acid, followed by hydrolysis
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar precursors and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3-Ethyl-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Ethyl-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
作用机制
The exact mechanism of action of 3-ethyl-3-methylpentanoic acid is not fully understood. it is hypothesized that the compound interacts with specific enzymes and receptors in biological systems, influencing metabolic pathways and cellular processes. The carboxylic acid group plays a crucial role in these interactions, facilitating binding to molecular targets and modulating their activity .
相似化合物的比较
3-Methylpentanoic acid: Shares a similar structure but lacks the ethyl group.
Valeric acid: A straight-chain carboxylic acid with no branching.
Isovaleric acid: Contains a branched chain but differs in the position of the methyl group.
Uniqueness: 3-Ethyl-3-methylpentanoic acid is unique due to the presence of both ethyl and methyl groups on the third carbon of the pentanoic acid chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
14352-60-4 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
3-ethyl-3-methylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-8(3,5-2)6-7(9)10/h4-6H2,1-3H3,(H,9,10) |
InChI 键 |
LYLOGSAMXQCTRG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















